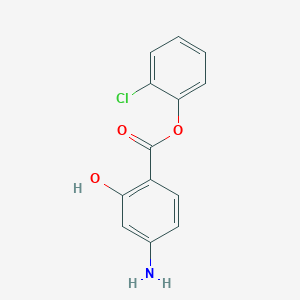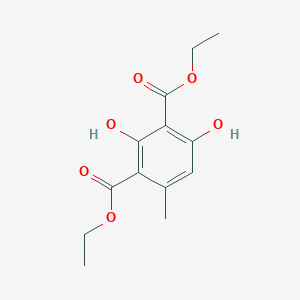
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is an organic compound with significant interest in various scientific fields. This compound features a benzene ring substituted with two hydroxyl groups, a methyl group, and two ester groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of greener catalysts and solvents is also explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and influence cellular processes.
相似化合物的比较
Similar Compounds
- Diethyl 2,5-dihydroxy-6-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-5-methylbenzene-1,3-dicarboxylate
- Diethyl 2,4-dihydroxy-6-ethylbenzene-1,3-dicarboxylate
Uniqueness
Diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. Its methyl group at the 6-position provides steric hindrance that can influence its chemical behavior compared to its analogs.
属性
CAS 编号 |
53103-17-6 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
diethyl 2,4-dihydroxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c1-4-18-12(16)9-7(3)6-8(14)10(11(9)15)13(17)19-5-2/h6,14-15H,4-5H2,1-3H3 |
InChI 键 |
IEQGBXVDTCHPBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)O)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
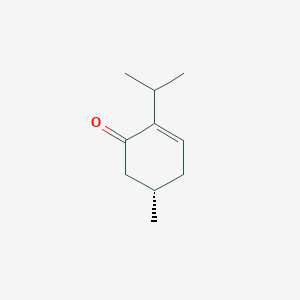
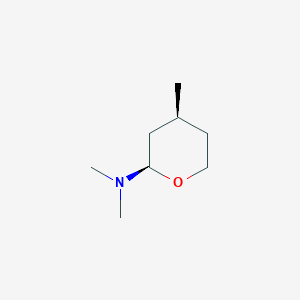
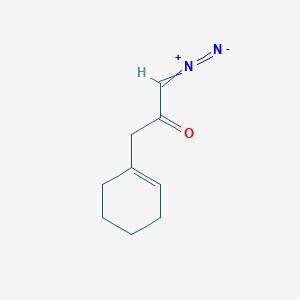
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
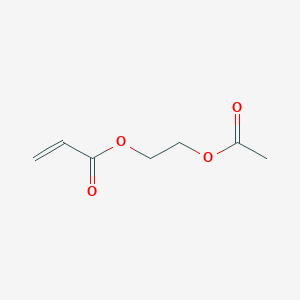
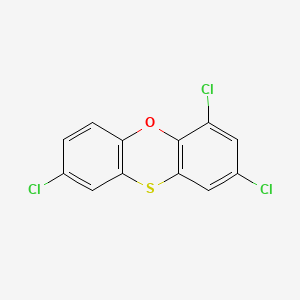
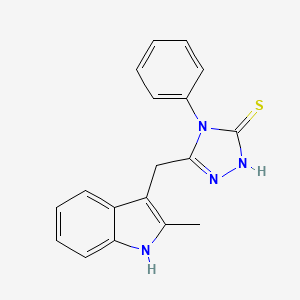

![[4-(Dimethylamino)-3,5-dimethylphenyl] diethyl phosphate](/img/structure/B14632051.png)
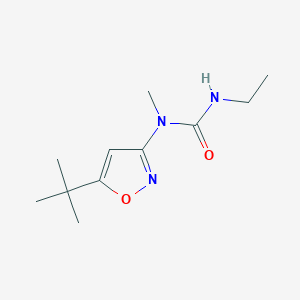
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![N,N,N'-Trimethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14632061.png)
